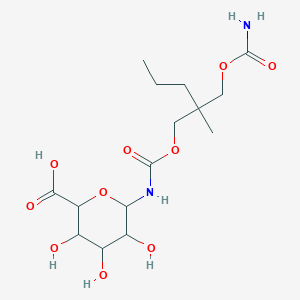
Meprobamate N-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meprobamate N-beta-D-Glucuronide is a glucuronide conjugate of meprobamate, a carbamate derivative with anxiolytic properties. This compound is formed through the process of glucuronidation, a phase II metabolic pathway where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate N-beta-D-Glucuronide typically involves the conjugation of meprobamate with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of the cofactor UDP-glucuronic acid (UDPGA). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Meprobamate N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of the parent compound, meprobamate .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme in a buffered solution.
Major Products Formed
The major product formed from the hydrolysis of this compound is meprobamate. Other minor products may include glucuronic acid and its derivatives .
Wissenschaftliche Forschungsanwendungen
Meprobamate N-beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in the metabolism and excretion of meprobamate in biological systems.
Medicine: Studied for its potential therapeutic effects and as a biomarker for meprobamate usage.
Wirkmechanismus
Meprobamate N-beta-D-Glucuronide exerts its effects through its parent compound, meprobamate. Meprobamate binds to GABA A receptors in the central nervous system, leading to inhibitory effects on neuronal transmission. This results in anxiolytic, sedative, and muscle relaxant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Uniqueness
Meprobamate N-beta-D-Glucuronide is unique due to its specific formation from meprobamate, a compound with distinct anxiolytic properties. Unlike other glucuronides, it is primarily studied for its role in the metabolism and excretion of meprobamate, providing insights into the pharmacokinetics and dynamics of this anxiolytic agent .
Eigenschaften
Molekularformel |
C15H26N2O10 |
|---|---|
Molekulargewicht |
394.37 g/mol |
IUPAC-Name |
6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O10/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22) |
InChI-Schlüssel |
JJNJNGDGGZSOLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


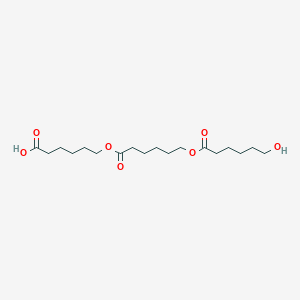
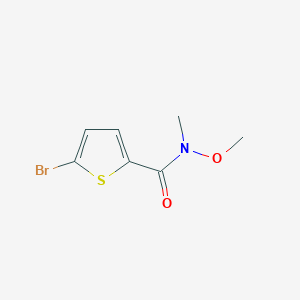
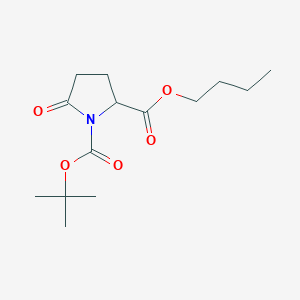
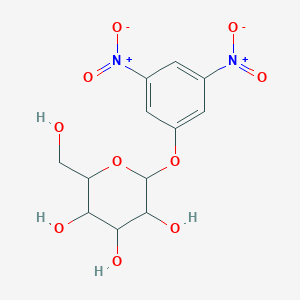

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)
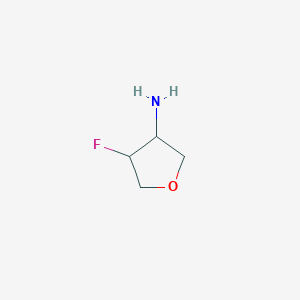
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
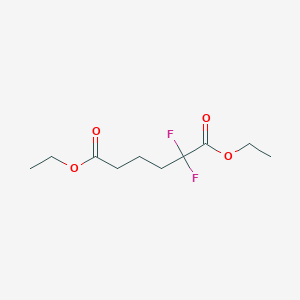
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12289047.png)
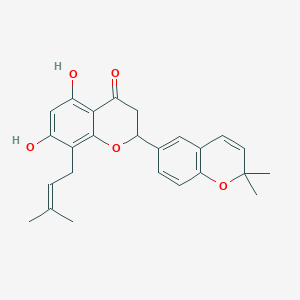
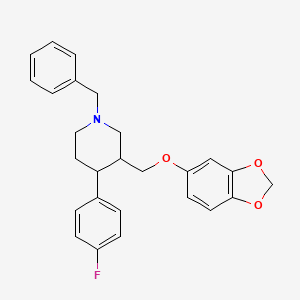
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)

